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Introduction
Methyl 3-sulfamoylbenzoate is an organic chemical compound featuring a benzoate structure

substituted with a sulfamoyl group at the meta position. This molecule holds interest within the

fields of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide

functional group in a wide array of therapeutic agents. The sulfamoyl moiety can act as a key

pharmacophore, influencing the compound's biological activity, solubility, and pharmacokinetic

properties. This technical guide provides a detailed overview of the known chemical properties,

structural information, and potential biological relevance of methyl 3-sulfamoylbenzoate,

serving as a resource for researchers engaged in the synthesis and evaluation of novel small

molecules.

Chemical Properties and Structure
Methyl 3-sulfamoylbenzoate is a white solid at room temperature. Its fundamental chemical

and physical properties are summarized in the tables below. It is important to note that while
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some experimental data is available, certain properties are predicted based on computational

models.

General and Physicochemical Properties
Property Value Source

IUPAC Name
methyl 3-

(aminosulfonyl)benzoate
--INVALID-LINK--

CAS Number 59777-67-2 --INVALID-LINK--

Molecular Formula C₈H₉NO₄S PubChem

Molecular Weight 215.23 g/mol PubChem

Predicted Boiling Point 402.4 ± 47.0 °C ChemicalBook

Predicted Density 1.377 ± 0.06 g/cm³ (at 20°C) ChemicalBook

Predicted pKa 9.76 ± 0.60 ChemicalBook

Storage Temperature 2-8°C ChemicalBook

Structural Identifiers
Identifier String Source

SMILES
COC(=O)C1=CC(=CC=C1)S(=

O)(=O)N
PubChem

InChI

InChI=1S/C8H9NO4S/c1-13-

8(10)6-3-2-4-7(5-

6)14(9,11)12/h2-5H,1H3,

(H2,9,11,12)

PubChem

InChIKey
BUYUOBGADRKVAP-

UHFFFAOYSA-N
--INVALID-LINK--

Chemical Structure
The chemical structure of Methyl 3-sulfamoylbenzoate consists of a central benzene ring. A

methoxycarbonyl group (-COOCH₃) is attached at position 1, and a sulfamoyl group (-SO₂NH₂)
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is attached at position 3.
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Figure 1: Chemical structure of Methyl 3-sulfamoylbenzoate.

Experimental Protocols
Detailed experimental protocols for the synthesis of Methyl 3-sulfamoylbenzoate are not

readily available in peer-reviewed literature. However, the synthesis of structurally related

sulfamoylbenzoates typically follows established synthetic routes. A plausible synthetic

approach is outlined below, based on general methodologies for the synthesis of similar

compounds.

General Synthesis Pathway of Sulfamoylbenzoates
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The synthesis of sulfamoylbenzoates often commences with the chlorosulfonation of a

corresponding benzoic acid derivative, followed by amination. For Methyl 3-
sulfamoylbenzoate, a potential synthetic workflow is proposed.

Methyl Benzoate

Chlorosulfonation
(Chlorosulfonic Acid)

Methyl 3-(chlorosulfonyl)benzoate

Amination
(Ammonia)

Methyl 3-sulfamoylbenzoate

Click to download full resolution via product page

Figure 2: Plausible synthetic workflow for Methyl 3-sulfamoylbenzoate.

Disclaimer: This is a generalized protocol and requires optimization for specific reaction

conditions, including stoichiometry, temperature, reaction time, and purification methods.

Spectroscopic Data
Comprehensive, experimentally verified spectroscopic data for Methyl 3-sulfamoylbenzoate is

limited in publicly accessible databases. The following represents expected characteristic
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signals based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The

aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.5-

8.5 ppm). The methyl ester protons would present as a singlet around δ 3.9 ppm. The amine

protons of the sulfamoyl group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl

carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and

the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands for the various

functional groups present in the molecule:

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and

asymmetric stretching of the primary amine in the sulfamoyl group.

C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carbonyl group of the

ester.

S=O stretch: Two strong absorption bands for the sulfonyl group, typically around 1350-1300

cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the

ester.

Aromatic C-H and C=C stretches: As is characteristic for aromatic compounds.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would

likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-S

and S-N bonds of the sulfamoyl group.
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Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or the involvement of Methyl 3-sulfamoylbenzoate in any signaling

pathways. However, the broader class of sulfamoylbenzoate derivatives has been investigated

for various biological activities.

Derivatives of sulfamoylbenzoic acid have been explored as inhibitors of various enzymes and

as potential therapeutic agents. For instance, certain sulfamoylbenzamide derivatives have

shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-

NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer.[1]

Given the structural similarities, it is plausible that Methyl 3-sulfamoylbenzoate could be

investigated for similar biological activities. Further research, including in vitro and in vivo

studies, would be necessary to elucidate any potential therapeutic effects and the underlying

mechanisms of action, including any interactions with cellular signaling pathways.
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Figure 3: Logical workflow for investigating the biological activity of Methyl 3-
sulfamoylbenzoate.

Conclusion
Methyl 3-sulfamoylbenzoate is a compound of interest for chemical and pharmaceutical

research. This guide has summarized its core chemical properties and structure. While detailed

experimental protocols and specific biological activity data are currently lacking, the information

provided on related compounds offers a foundation for future research endeavors. The

synthesis and biological evaluation of this and similar molecules could lead to the discovery of

novel therapeutic agents. Further investigation is warranted to fully characterize this compound

and explore its potential applications in drug development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1330014?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330014?utm_src=pdf-body
https://www.benchchem.com/product/b1330014?utm_src=pdf-body
https://www.benchchem.com/product/b1330014?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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